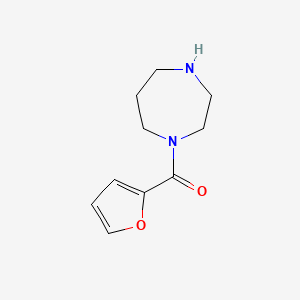
(1,4-Diazepan-1-yl)(furan-2-yl)methanone
Vue d'ensemble
Description
1,4-Diazepan-1-yl)(furan-2-yl)methanone, also known as 1,4-Diazepan-1-yl-2-furanmethanone, is an organic compound with a molecular formula of C9H10NO2. It is a cyclic compound containing both a diazepane and a furan ring, and is a member of the class of compounds known as diazepanones. It is a colorless solid that is soluble in organic solvents and has a melting point of 82-84°C.
Applications De Recherche Scientifique
Protein Tyrosine Kinase Inhibitory Activity
Furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to exhibit in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives displayed promising activity, comparable or even superior to genistein, a known reference compound. This suggests potential applications in the field of cancer therapy and other diseases where protein tyrosine kinase activity plays a crucial role (Zheng et al., 2011).
Therapeutic Agent Properties
Derivatives of furan-2-carboxamide, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, have been synthesized and characterized. These compounds are noted for their potential as therapeutic agents, exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Corrosion Prevention in Acidic Medium
A synthesized compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, has been used effectively as an inhibitor for the prevention of mild steel corrosion in acidic medium. It demonstrates significant inhibition efficiency, indicating its potential use in industrial applications where corrosion resistance is critical (Singaravelu & Bhadusha, 2022).
Vascular Smooth Muscle Cell Proliferation Inhibition
Furan-2-yl(phenyl)methanones have been synthesized and tested for their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation. Some compounds showed potent in vitro activity, suggesting their potential use in treating conditions like atherosclerosis or restenosis (Li Qing-shan, 2011).
Synthesis of Polysubstituted Furans
A series of polysubstituted furans, including 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones, have been synthesized through a catalyst-free, one-pot process. This represents a novel method for creating compounds potentially useful in various chemical and pharmaceutical applications (Damavandi, Sandaroos, & Pashirzad, 2012).
Propriétés
IUPAC Name |
1,4-diazepan-1-yl(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTBJQANMVJMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Diazepan-1-yl)(furan-2-yl)methanone | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)
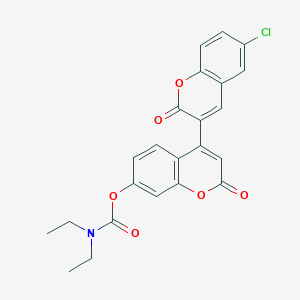
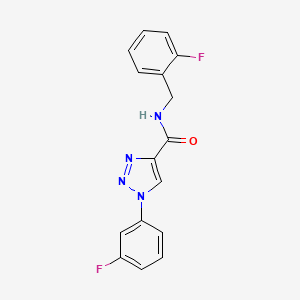
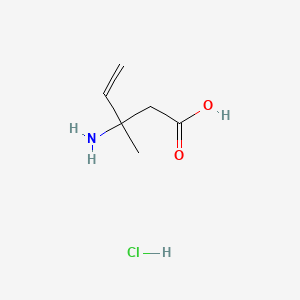
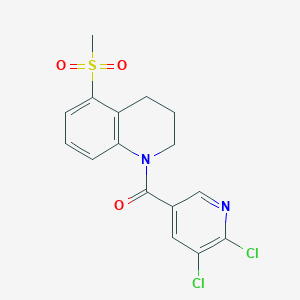
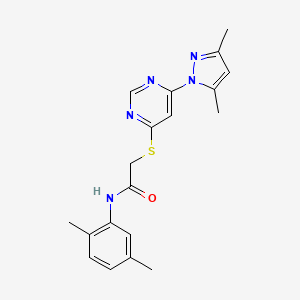
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2367107.png)
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2367110.png)
![3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2367111.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)
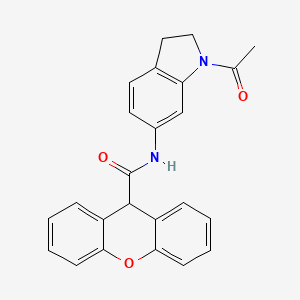
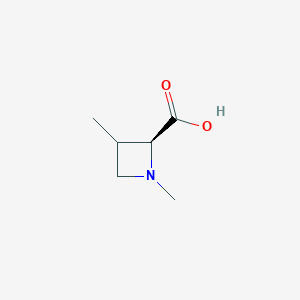
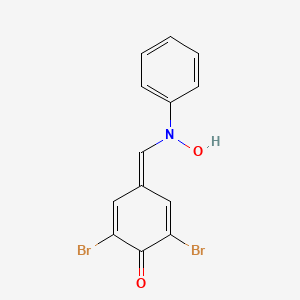
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2367121.png)